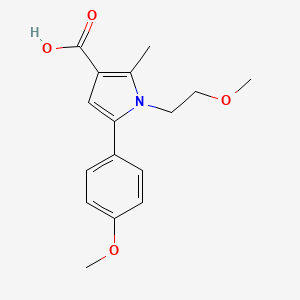

1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride

Übersicht

Beschreibung

The compound 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis which can be informative for understanding the synthesis and properties of similar compounds. For instance, the synthesis of 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol (iso-MHPG) is detailed, which shares a methoxyphenyl group with the compound of interest . Additionally, the synthesis of various heterocyclic compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone is described, which also contains a methoxyphenyl moiety .

Synthesis Analysis

The synthesis of related compounds involves multistep processes, including catalysis and condensation reactions. In the first paper, a safe and efficient multigram synthesis of iso-MHPG is achieved through osmium-catalyzed dihydroxylation followed by debenzylation . This suggests that similar catalytic and protective group strategies might be applicable for synthesizing 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride. The second paper describes the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of various heterocycles . This indicates that condensation reactions are a viable pathway for constructing complex molecules with methoxyphenyl components.

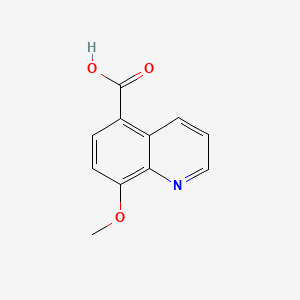

Molecular Structure Analysis

While the molecular structure of 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride is not analyzed in the papers, the structures of related compounds suggest that the methoxy and methyl groups would influence the electronic and steric properties of the molecule. The presence of these groups could affect reactivity and interaction with catalysts or reagents used in synthesis .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride, but they do provide examples of reactions involving similar methoxyphenyl compounds. The osmium-catalyzed dihydroxylation and subsequent debenzylation , as well as the condensation and heterocyclization reactions , are indicative of the types of chemical transformations that such compounds can undergo. These reactions could potentially be adapted for the synthesis and functionalization of 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride are not discussed in the provided papers. However, the properties of iso-MHPG and the heterocyclic compounds synthesized in the papers suggest that the methoxy and methyl groups would contribute to the solubility, boiling point, and stability of the compound . These groups could also influence the compound's ability to form salts, such as the hydrochloride salt .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzymatic Reactions

In vivo Metabolism in Rats : The compound 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride, similar to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), undergoes complex metabolic processes in rats. Key metabolites identified include various ethanol, acid, and acetylated derivatives, indicating multiple metabolic pathways, such as deamination, reduction, and oxidation in rats (Kanamori et al., 2002).

Chiral and Structural Studies : Investigations into the crystal structure of related compounds have helped determine the absolute configuration of stereogenic centers. Such studies are crucial in understanding the stereoselectivity and molecular interactions of this compound (Zhang et al., 2007).

Synthesis of Pharmacologically Active Compounds : Research shows the synthesis of compounds like Apremilast from derivatives of 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride, indicating its application in the production of medications for conditions like psoriasis (Shan et al., 2015).

Synthesis and Characterization : The synthesis and characterization of morpholine derivatives, starting from compounds like 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride, highlight its utility in chemical synthesis and analytical chemistry (Tan Bin, 2011).

Biological and Environmental Implications

Enzymatic Activity in Metabolism : Studies on the metabolism of related compounds by human cytochromes P450 reveal insights into the enzymatic activities and specific pathways involved in the metabolism of compounds like 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride (Hu & Kupfer, 2002).

Microbial Degradation : Research into the microbial degradation of methoxychlor derivatives, which are structurally related to 1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride, offers insights into environmental degradation processes and potential environmental impacts (Yim et al., 2008).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMPFGWJXVRYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)

![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)

![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)

![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)